molecular formula C14H13ClN4O5 B11072049 4-(4-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B11072049
M. Wt: 352.73 g/mol
InChI Key: MWCJHTUBXXMEJW-UHFFFAOYSA-N
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Description

4-{4-[(4-chloro-3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-chloro-3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves multiple steps. One common route starts with the preparation of 4-chloro-3-nitrobenzoyl chloride, which is then reacted with 1H-pyrazole to form the intermediate 4-[(4-chloro-3-nitrobenzoyl)amino]-1H-pyrazole. This intermediate is subsequently reacted with butanoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-chloro-3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield a variety of substituted products.

Scientific Research Applications

4-{4-[(4-chloro-3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(4-chloro-3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic and heterocyclic structures can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-nitrobenzoyl chloride
  • 4-chloro-3-nitrobenzoic acid
  • 4-nitrobenzyl chloroformate

Uniqueness

4-{4-[(4-chloro-3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is unique due to its combination of aromatic, nitro, and heterocyclic structures, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H13ClN4O5

Molecular Weight

352.73 g/mol

IUPAC Name

4-[4-[(4-chloro-3-nitrobenzoyl)amino]pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C14H13ClN4O5/c15-11-4-3-9(6-12(11)19(23)24)14(22)17-10-7-16-18(8-10)5-1-2-13(20)21/h3-4,6-8H,1-2,5H2,(H,17,22)(H,20,21)

InChI Key

MWCJHTUBXXMEJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CN(N=C2)CCCC(=O)O)[N+](=O)[O-])Cl

Origin of Product

United States

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